

Spectroscopic Characterization of 5-Bromopyrimidine-2-carbaldehyde: A Technical Guide

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Compound of Interest

Compound Name: 5-Bromopyrimidine-2-carbaldehyde

Cat. No.: B1441905

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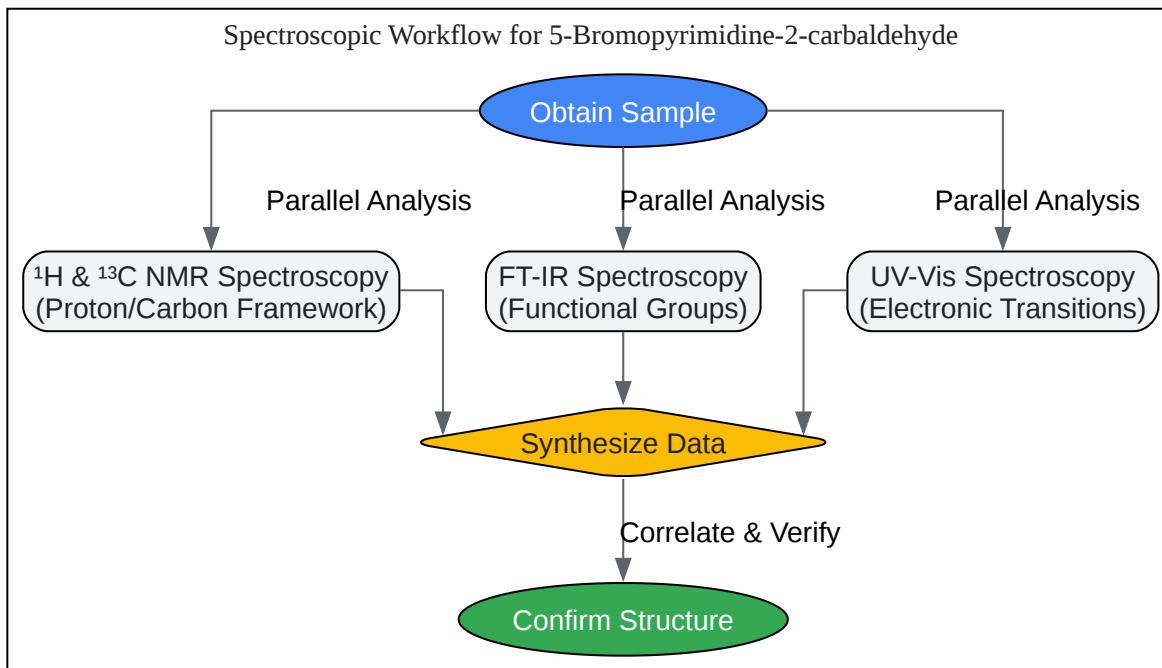
Introduction

5-Bromopyrimidine-2-carbaldehyde is a heterocyclic aromatic compound of significant interest to researchers in medicinal chemistry and drug development. Its structure, featuring a pyrimidine core functionalized with both an electron-withdrawing aldehyde group and a halogen, makes it a valuable synthon for constructing more complex molecular architectures. The pyrimidine motif is a cornerstone of numerous pharmaceuticals, including antiviral and anticancer agents, making a thorough understanding of its derivatives essential for novel drug design.

This technical guide provides a comprehensive analysis of the spectroscopic profile of **5-Bromopyrimidine-2-carbaldehyde** (CAS 944902-05-0).^[1] As complete, formally published experimental datasets for this specific molecule are not widely available, this document leverages expert interpretation of available data, predictive analysis based on established spectroscopic principles, and comparative data from structurally analogous compounds. This approach provides a robust framework for researchers to identify, characterize, and utilize this important building block.

Molecular Structure and Spectroscopic Correlation

A logical and systematic approach to spectroscopic analysis is paramount for unambiguous structure elucidation. The workflow below outlines the integrated use of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.



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Caption: Integrated workflow for the spectroscopic characterization of organic compounds.

The structure of **5-Bromopyrimidine-2-carbaldehyde**, with IUPAC numbering, is presented below. This numbering is used for all subsequent spectral assignments.

Caption: Structure of **5-Bromopyrimidine-2-carbaldehyde** with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule.^[2] For **5-Bromopyrimidine-2-carbaldehyde**, we expect to see

distinct signals for the aldehyde proton and the two aromatic protons in the ^1H NMR spectrum, and five signals for the pyrimidine ring and aldehyde carbons in the ^{13}C NMR spectrum.

^1H NMR Data (Predicted and Interpreted)

While a published, peer-reviewed ^1H NMR dataset is not available, analysis of spectral images from chemical suppliers and comparison with the analogous compound, 5-Bromopyridine-2-carbaldehyde, allows for a confident interpretation.[3] The key difference is the presence of a second nitrogen at the N3 position, which generally deshields adjacent protons.

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
-CHO (Aldehyde H)	~10.1	Singlet (s)	-	1H
H4 / H6	~9.1 - 9.3	Singlet (s)*	-	2H

*Note: The two pyrimidine protons (H4 and H6) are chemically equivalent due to the plane of symmetry through the C2-C5 axis and are expected to appear as a single, sharp singlet.

Expertise & Causality:

- Aldehyde Proton (~10.1 ppm): The aldehyde proton is highly deshielded due to the powerful anisotropic effect of the C=O bond and the electron-withdrawing nature of the pyrimidine ring. Its predicted shift is similar to that observed in 5-Bromopyridine-2-carbaldehyde (~10.03 ppm).[3]
- Pyrimidine Protons (H4/H6, ~9.1-9.3 ppm): These protons are located on an electron-deficient aromatic ring, placing them far downfield. The presence of two electronegative nitrogen atoms significantly reduces the electron density on the ring carbons, deshielding the attached protons more than in a pyridine or benzene ring. In the pyridine analogue, the corresponding protons appear at ~8.85 ppm and ~8.02 ppm.[3] The presence of the second nitrogen in the pyrimidine ring is expected to shift both protons further downfield into the 9.1-9.3 ppm region.

¹³C NMR Data (Predicted)

No experimental ¹³C NMR data has been identified. The following predictions are based on standard chemical shift values and data from analogous structures.[3]

Carbon Assignment	Predicted Chemical Shift (δ , ppm)	Rationale
C=O (Aldehyde)	185 - 195	Aldehyde carbons are characteristically found in this highly deshielded region. The value for 5-Bromopyridine-2-carbaldehyde is 192.4 ppm.[3]
C2	155 - 160	This carbon is bonded to two nitrogen atoms and the aldehyde group, making it highly electron-deficient and thus significantly downfield.
C4 / C6	158 - 162	These carbons are adjacent to a nitrogen atom (sp^2 C=N bond), placing them in the typical range for pyrimidine carbons. They are expected to be the most downfield of the ring carbons.
C5	115 - 125	The direct attachment of bromine causes a shielding effect (heavy atom effect) compared to a C-H bond, but its electronegativity has a deshielding influence. In 5-bromopyrimidine itself, this carbon appears around 121 ppm. The aldehyde group's influence should be minimal at this distance.

Infrared (IR) Spectroscopy

IR spectroscopy is an indispensable tool for identifying the functional groups within a molecule.

[4] The key features in the IR spectrum of **5-Bromopyrimidine-2-carbaldehyde** are the aldehyde C=O stretch and the various vibrations of the aromatic ring.

Key IR Absorptions (Predicted)

Wavenumber (cm ⁻¹)	Vibration Type	Intensity	Rationale & Field Insights
~2850 & ~2750	C-H Stretch (Aldehyde)	Medium	Aldehydic C-H stretches typically appear as a pair of bands (Fermi resonance) at lower frequencies than alkyl C-H stretches. Their presence is a strong indicator of an aldehyde.
1700 - 1720	C=O Stretch (Aldehyde)	Strong	This is one of the most characteristic and intense bands in the spectrum. Conjugation with the aromatic pyrimidine ring lowers the frequency from a typical aliphatic aldehyde (~1740 cm ⁻¹).
1550 - 1600	C=N / C=C Stretch (Aromatic)	Strong	The pyrimidine ring has several overlapping stretching vibrations in this region. These are often sharp and intense, confirming the presence of the heteroaromatic system.[5]
~1400	C-H In-plane Bend (Aromatic)	Medium	Aromatic C-H bending vibrations are

characteristic of the substitution pattern.

600 - 800

C-Br Stretch

Medium

The carbon-bromine stretching vibration is found in the fingerprint region of the spectrum. Its exact position can be influenced by the overall molecular structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information on the electronic transitions within a molecule, which is useful for characterizing conjugated systems.[\[6\]](#)

Expected UV-Vis Absorptions (Predicted)

The conjugated system of **5-Bromopyrimidine-2-carbaldehyde**, which includes the pyrimidine ring and the carbonyl group, is expected to give rise to two primary absorption bands.

λ_{max} (nm)	Transition Type	Rationale
~270-290	$\pi \rightarrow \pi$	This intense absorption corresponds to the excitation of an electron from a π bonding orbital to a π antibonding orbital across the entire conjugated system.
~310-340	$n \rightarrow \pi$	This less intense, longer-wavelength absorption involves the promotion of a non-bonding electron (from the nitrogen or oxygen lone pairs) to a π antibonding orbital. This transition is characteristic of molecules containing heteroatoms in a conjugated system.

Experimental Protocols

The following protocols describe standardized methods for acquiring the spectroscopic data discussed in this guide. Adherence to these procedures ensures data quality and reproducibility.

Protocol 1: NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **5-Bromopyrimidine-2-carbaldehyde** in ~0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a standard 5 mm NMR tube.
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard ($\delta = 0.00$ ppm).
- Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
- ^1H NMR Acquisition:

- Acquire a standard one-dimensional proton spectrum.
- Set a spectral width of approximately 16 ppm.
- Use a 30-45 degree pulse angle with a relaxation delay of 2-5 seconds.
- Acquire at least 16 scans and apply Fourier transformation.
- Phase the spectrum and integrate all signals.

- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C spectrum.
 - Set a spectral width of approximately 220 ppm.
 - Use a 45-degree pulse angle with a relaxation delay of 2 seconds.
 - Acquire a sufficient number of scans for a good signal-to-noise ratio (typically >1024).
 - Apply Fourier transformation with an exponential line broadening of 1-2 Hz.

Protocol 2: FT-IR Spectroscopy

- Sample Preparation (ATR): Place a small, solid sample of **5-Bromopyrimidine-2-carbaldehyde** directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
- Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial for removing atmospheric (CO_2 , H_2O) and instrument-related signals.
- Sample Scan: Record the spectrum of the sample. The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.
- Data Acquisition:
 - Scan the mid-IR range (4000 cm^{-1} to 400 cm^{-1}).
 - Co-add at least 16 scans to improve the signal-to-noise ratio.

- Use a resolution of 4 cm^{-1} .

Protocol 3: UV-Vis Spectroscopy

- Sample Preparation: Prepare a dilute solution of **5-Bromopyrimidine-2-carbaldehyde** in a UV-transparent solvent (e.g., ethanol or acetonitrile) in a 1 cm path length quartz cuvette. A typical concentration is in the range of 10^{-4} to 10^{-5} M .
- Baseline Correction: Record a baseline spectrum using a cuvette filled with the pure solvent.
- Sample Measurement: Place the sample cuvette in the spectrophotometer and record the absorption spectrum, typically from 200 nm to 600 nm.
- Data Analysis: Identify the wavelength of maximum absorbance (λ_{\max}) for each electronic transition.

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